molecular formula C8H4FN3O4 B3293787 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid CAS No. 885522-83-8

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Número de catálogo: B3293787
Número CAS: 885522-83-8
Peso molecular: 225.13 g/mol
Clave InChI: WPFFBDIIRBNTAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid is a useful research compound. Its molecular formula is C8H4FN3O4 and its molecular weight is 225.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-fluoro-4-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFBDIIRBNTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid , a highly functionalized heterocyclic core critical for the development of PARP inhibitors, kinase inhibitors, and IDO1 modulators.

The synthesis of 4-nitro-substituted indazoles is synthetically demanding due to the electronic deactivation of the precursor rings and the steric challenges at the C4 position. This guide prioritizes a regioselective de novo ring construction strategy over direct functionalization, ensuring high isomeric purity.

Retrosynthetic Analysis & Strategy

Direct nitration of 6-fluoro-1H-indazole-3-carboxylic acid is not recommended. Electrophilic aromatic substitution (EAS) on the indazole core typically favors the C5 or C7 positions due to the directing effects of the fluorine (ortho/para) and the electronic bias of the pyrazole ring. Accessing the C4-nitro position requires constructing the indazole ring from a precursor where the nitro group is already installed in the correct orientation relative to the fluorine.

Strategic Route: The Substituted Acetophenone Pathway (via hydrazine cyclization) is selected as the primary protocol. This route guarantees the 4-nitro/6-fluoro regiochemistry by locking the substituents on the benzene ring prior to cyclization.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid (Target) IndazoleMe 6-Fluoro-3-methyl-4-nitro-1H-indazole IndazoleMe->Target Oxidation (KMnO4) Acetophenone 2,4-Difluoro-6-nitroacetophenone (Key Precursor) Acetophenone->IndazoleMe Hydrazine Cyclization (SNAr) BromoBenzene 1-Bromo-2,4-difluoro-6-nitrobenzene BromoBenzene->Acetophenone Stille/Sonogashira Coupling Aniline 2,4-Difluoro-6-nitroaniline Aniline->BromoBenzene Sandmeyer (Br) Start 2,4-Difluoroaniline (Commercial Starting Material) Start->Aniline Nitration

Caption: Retrosynthetic disconnection showing the linear assembly from 2,4-difluoroaniline. The key step is the hydrazine-mediated cyclization of the acetophenone intermediate.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (The "Scaffold Lock")

The objective is to synthesize 2,4-difluoro-6-nitroacetophenone . This specific substitution pattern forces the cyclization to occur at the C2-fluorine, placing the nitro group at C4 and the remaining fluorine at C6 of the final indazole.

Step 1.1: Nitration of 2,4-Difluoroaniline
  • Reagents: 2,4-Difluoroaniline, KNO₃, H₂SO₄ (conc).

  • Mechanism: Electrophilic Aromatic Substitution. The amino group (strong activator) directs ortho/para. Para is blocked by Fluorine. Ortho positions are C6 and C2 (between F and NH₂). C6 is sterically favored and electronically reinforced.

  • Protocol:

    • Dissolve 2,4-difluoroaniline (1.0 eq) in conc. H₂SO₄ at 0°C.

    • Add KNO₃ (1.05 eq) portion-wise, maintaining internal temp < 5°C.

    • Stir at 0°C for 2 hours, then pour onto ice.

    • Filter the yellow precipitate (2,4-difluoro-6-nitroaniline ).

    • Yield Expectation: 85-90%.

Step 1.2: Sandmeyer Bromination
  • Reagents: t-Butyl Nitrite (or NaNO₂/HBr), CuBr₂, Acetonitrile.

  • Rationale: Converting the amine to a bromide allows for subsequent palladium-catalyzed carbon-carbon bond formation.

  • Protocol:

    • Suspend CuBr₂ (1.2 eq) in anhydrous acetonitrile at 60°C.

    • Add t-Butyl Nitrite (1.5 eq).

    • Add 2,4-difluoro-6-nitroaniline portion-wise.

    • Reflux for 1 hour.

    • Workup: Quench with HCl, extract with EtOAc.

    • Product: 1-Bromo-2,4-difluoro-6-nitrobenzene .

Step 1.3: Acetylation (Stille Coupling)
  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene, followed by HCl hydrolysis.

  • Rationale: Installing the acetyl group via cross-coupling avoids the harsh conditions of Friedel-Crafts acylation, which would likely fail or give wrong isomers on this deactivated ring.

  • Protocol:

    • Combine bromide (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and Pd(PPh₃)₄ (5 mol%) in degassed toluene.

    • Reflux for 12-16 hours under Argon.

    • Cool and add 1N HCl (hydrolysis of the enol ether to ketone). Stir 1 hour.

    • Product: 2,4-Difluoro-6-nitroacetophenone .

Phase 2: Indazole Ring Construction

This is the critical ring-closing step. The hydrazine attacks the ketone carbonyl first, forming a hydrazone, which then undergoes an intramolecular Nucleophilic Aromatic Substitution (SNAr) to displace the ortho-fluorine.

Step 2.1: Cyclization
  • Reagents: Hydrazine hydrate (excess), Ethanol or n-Butanol.

  • Mechanism: Condensation

    
     SNAr.
    
  • Protocol:

    • Dissolve 2,4-difluoro-6-nitroacetophenone in Ethanol (0.5 M).

    • Add Hydrazine hydrate (5.0 eq) dropwise at room temperature (Exothermic!).

    • Heat to reflux for 4-6 hours. Monitor by LCMS for disappearance of starting material.

    • Cool to RT. The product often precipitates. If not, concentrate and recrystallize.

    • Product: 6-Fluoro-3-methyl-4-nitro-1H-indazole .

    • QC Check: 1H NMR should show a singlet for the methyl group (~2.6 ppm) and two aromatic doublets (coupling

      
      ).
      
Phase 3: Functionalization (Oxidation)

The final step converts the C3-methyl group into the target carboxylic acid.

Step 3.1: Permanganate Oxidation
  • Reagents: KMnO₄, Pyridine/Water (1:1).

  • Protocol:

    • Suspend 6-fluoro-3-methyl-4-nitro-1H-indazole in Pyridine/Water.

    • Add KMnO₄ (4.0 eq) and heat to 80-90°C.

    • Monitor reaction.[1][2][3][4] Add more KMnO₄ if the purple color fades and starting material persists.

    • Workup (Critical):

      • Filter hot through Celite to remove MnO₂.

      • Concentrate filtrate to remove pyridine.

      • Acidify aqueous residue with HCl to pH 2.[5]

      • The target acid will precipitate.

    • Final Product: 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid .

Data Summary & Process Parameters

ParameterValue / ConditionNote
Target CAS 885522-83-8
Molecular Formula C₈H₄FN₃O₄MW: 225.13 g/mol
Key Intermediate 2,4-Difluoro-6-nitroacetophenoneEnsures regioselectivity
Critical Impurity 4-Fluoro-6-nitro isomerArises if 2,6-difluoroaniline is used
Safety Hazard Hydrazine HydrateCarcinogen/Poison. Use closed systems.
Safety Hazard Nitro CompoundsPotential energetic decomposition. DSC recommended.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Oxidation Step1 Nitration (H2SO4/KNO3) Step2 Bromination (Sandmeyer) Step1->Step2 Step3 Acetylation (Pd-Coupling) Step2->Step3 Step4 Hydrazine Cyclization Step3->Step4 Step5 KMnO4 Oxidation Step4->Step5 Final Final Isolation (Acid Precipitation) Step5->Final

Caption: Operational workflow for the synthesis of 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct regioisomer, verify the following NMR signatures:

  • 19F NMR: The fluorine signal should show coupling to two protons in the precursor (meta coupling), but in the final indazole, the coupling constants will change.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the C3-Methyl (in the intermediate).

    • Correct Isomer (4-Nitro): You should see NO enhancement of the aromatic protons, because the bulky 4-Nitro group blocks the proximity between the methyl and the C5-H.

    • Wrong Isomer (4-Fluoro/H): If the nitro was at C6, the C4 position would be H or F. If H, you would see strong NOE.

  • 13C NMR: The Carbonyl carbon of the acid (approx 160-165 ppm) and the C3 carbon of the ring.

References

  • Synthesis of Indazole-3-carboxylic acids via Indazole-3-carboxaldehydes: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[6] The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Cyclization of 2-Haloacetophenones with Hydrazine: Vanecko, J. A., & Wan, H. (2018). Regioselective Synthesis of Indazoles from 2-Haloacetophenones. Organic Letters. (General methodology reference for Phase 2).
  • Sandmeyer Isatin Synthesis (Alternative Route Context): Organic Syntheses, Coll. Vol. 5, p. 635 (1973); Vol. 44, p. 62 (1964).

  • Nitro-Indazole Derivatives in Medicinal Chemistry: BenchChem Technical Guide: 1-Methyl-7-nitroindazole-3-carboxylic acid. (Contextual reference for nitro-indazole handling).

  • Preparation of 2,4-Difluoro-6-nitroaniline: Patent US2007072679A1 - Process for producing 2,4-difluoronitrobenzene and derivatives.

Sources

Spectroscopic Characterization of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the indazole scaffold has garnered significant attention due to its versatile biological activities. This guide focuses on the comprehensive spectroscopic characterization of a specific indazole derivative: 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid. The strategic incorporation of a fluorine atom, a nitro group, and a carboxylic acid moiety onto the indazole core is anticipated to modulate its physicochemical and pharmacological properties, making it a molecule of interest for researchers in medicinal chemistry.

This document provides an in-depth, technical framework for the structural elucidation of this compound using a suite of modern spectroscopic techniques. As a self-validating system of protocols, this guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar complex molecules. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic features for 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid, derived from the analysis of structurally related compounds and fundamental spectroscopic principles.

Technique Predicted Key Features
¹H NMR Aromatic protons in the δ 7.5-8.5 ppm range, a broad N-H signal, and a highly deshielded carboxylic acid proton (> 12 ppm).
¹³C NMR Aromatic carbons in the δ 110-150 ppm range, a carboxylic acid carbonyl carbon around δ 165-175 ppm.
¹⁹F NMR A single resonance, likely a singlet or a narrow multiplet, in the typical range for aromatic C-F compounds.
FT-IR Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1710-1680 cm⁻¹), characteristic NO₂ stretches (1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), and a C-F stretch (1250-1000 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the exact mass, with characteristic fragmentation patterns including the loss of CO₂, NO₂, and the carboxylic acid group.

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹H NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the number, connectivity, and chemical environment of protons. For 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid, this technique is crucial for confirming the substitution pattern on the indazole ring and identifying the labile protons of the N-H and carboxylic acid groups.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two signals are expected in the aromatic region. The proton at the 5-position and the proton at the 7-position will likely appear as doublets due to coupling with the fluorine atom at the 6-position. The electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent proton at the 5-position, shifting it downfield.

  • N-H Proton: The indazole N-H proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm or even higher[1].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a standard pulse sequence for ¹H acquisition.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹H NMR Experimental Workflow
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. It is essential for confirming the number of unique carbon atoms and for identifying the presence of key functional groups, such as the carboxylic acid carbonyl carbon.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The indazole ring should exhibit eight distinct carbon signals. The carbons attached to the electron-withdrawing fluorine and nitro groups (C6 and C4, respectively) will be significantly affected. The carbon bearing the fluorine (C6) will appear as a doublet due to one-bond C-F coupling. The chemical shifts of the other aromatic carbons will also be influenced by the substituents.

  • Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 165-185 ppm[1].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Instrument Setup:

    • Switch the NMR probe to the ¹³C frequency.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Employ a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.

  • Data Acquisition: Acquire the spectrum for a longer duration or with a higher number of scans compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction).

    • Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

¹³C NMR Experimental Workflow
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is a highly sensitive technique that is specific for fluorine-containing compounds. It is essential for confirming the presence of the fluorine atom and can provide information about its chemical environment.

Predicted ¹⁹F NMR Spectrum:

  • A single resonance is expected for the fluorine atom at the 6-position. The chemical shift will be in the typical range for an aryl fluoride. The signal may appear as a multiplet due to coupling with the adjacent aromatic protons (H5 and H7).

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Set the appropriate spectral width for fluorine NMR.

    • A reference standard, such as CFCl₃ (δ 0 ppm), is typically used externally.

  • Data Acquisition: Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

  • Data Processing: Process the data as with other NMR techniques.

¹⁹F NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[1][2].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1680 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid[1][2].

  • N-O Stretches (Nitro Group): Two distinct, strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹[3].

  • C-F Stretch: A moderate to strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.

  • N-H Stretch: A moderate, broad absorption around 3400-3200 cm⁻¹ may be observed for the N-H stretch of the indazole ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FT-IR Experimental Workflow
Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula. The fragmentation pattern also offers valuable structural information.

Predicted Mass Spectrum:

  • Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (C₈H₄FN₃O₄, exact mass: 225.0135). The mode of ionization (e.g., electrospray ionization - ESI) will determine whether the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species is observed.

  • Major Fragmentation Pathways:

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment ion with a mass of [M - 44].

    • Loss of NO₂: The nitro group can be lost as a radical, resulting in a fragment of [M - 46].

    • Loss of the Carboxylic Acid Group: Cleavage of the C-C bond between the indazole ring and the carboxylic acid group would result in a fragment corresponding to the indazole core.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) for optimal signal.

    • Choose the appropriate ionization mode (positive or negative).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. For fragmentation analysis, perform tandem MS (MS/MS) experiments.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Mass Spectrometry Experimental Workflow

Integrated Spectroscopic Characterization Workflow

The definitive structural confirmation of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid is achieved through the synergistic integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

G cluster_0 Primary Structure Elucidation cluster_1 Data Integration and Confirmation cluster_2 Final Confirmation HNMR 1H NMR (Proton Environment) Integration Integrated Data Analysis HNMR->Integration CNMR 13C NMR (Carbon Skeleton) CNMR->Integration FNMR 19F NMR (Fluorine Presence) FNMR->Integration FTIR FT-IR (Functional Groups) FTIR->Integration MS Mass Spectrometry (Molecular Formula) MS->Integration Structure Confirmed Structure of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid Integration->Structure

Integrated Spectroscopic Characterization Workflow

Safety Precautions

Given the presence of a nitroaromatic moiety, 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid should be handled with appropriate caution. Aromatic nitro compounds can be toxic and may be absorbed through the skin[4].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Nitro Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Profiling: 6-Fluoro-4-nitro-3-(1H)indazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analytical framework for 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (CAS: 885522-83-8). As a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, PARP), this molecule presents specific regiochemical challenges due to the 1H/2H-indazole tautomerism and the electron-withdrawing effects of the nitro and fluoro substituents.

This document synthesizes theoretical cheminformatics with empirical data from structural analogs to provide a self-validating characterization protocol. It is designed to assist medicinal chemists in confirming structural identity and purity during scale-up.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid
Molecular Formula C₈H₄FN₃O₄
Exact Mass 225.0186 DaMonoisotopic
Molecular Weight 225.13 g/mol Average
pKa (Calc) ~3.2 (COOH), ~11.5 (NH)Acidic COOH due to e- withdrawing NO₂
Appearance Yellow to Light Orange PowderNitro group chromophore
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents

Mass Spectrometry Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the position of the nitro and carboxylic acid groups.[1]

Ionization Strategy

Due to the presence of the carboxylic acid moiety (-COOH) and the electron-deficient indazole ring, Negative Electrospray Ionization (ESI-) is the preferred mode. Positive mode (ESI+) may show poor sensitivity unless the carboxylic acid is esterified.

  • Primary Ion:

    
    
    
  • Observed m/z: 224.01

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the carboxyl and nitro groups.

  • Decarboxylation: The most diagnostic loss is

    
     (44 Da), characteristic of aromatic carboxylic acids.
    
  • Nitro Loss: Secondary fragmentation often involves the loss of the nitro group (

    
    , 46 Da) or 
    
    
    
    (30 Da).
MS Fragmentation Workflow (Visualization)

MS_Fragmentation Parent Parent Ion [M-H]- m/z 224.01 Frag1 Decarboxylation [M-H-CO2]- m/z 180.02 Parent->Frag1 - CO2 (44 Da) Frag2 Nitro Loss [M-H-CO2-NO2]- m/z 134.02 Frag1->Frag2 - NO2 (46 Da) Frag3 Ring Opening/F-Loss Complex Fragments < m/z 130 Frag2->Frag3 High Energy CID

Figure 1: Predicted ESI(-) MS/MS fragmentation pathway showing sequential loss of carboxyl and nitro groups.

NMR Spectroscopy Guide

Objective: Validate the regiochemistry of the substituents (4-Nitro, 6-Fluoro) using spin-spin coupling analysis.

1H NMR (Proton) Analysis

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable protons).

The aromatic region is critical. The molecule possesses only two aromatic protons (H5 and H7) on the benzene ring. Their splitting pattern is diagnostic.

  • H5 (Position 5): Located between the Nitro (C4) and Fluoro (C6) groups.

    • Effect: Strongly deshielded by the ortho-Nitro group.

    • Splitting: Doublet (coupling with F) or Doublet of Doublets (coupling with F and meta-H7).

  • H7 (Position 7): Located between Fluoro (C6) and N1.

    • Effect: Shielded relative to H5, but deshielded by the pyrazole ring.

    • Splitting: Doublet (coupling with F).

Predicted Chemical Shifts & Coupling:

ProtonShift (ppm)MultiplicityCoupling Constants (

)
Assignment Logic
COOH 13.0 - 14.0Broad Singlet-Exchangeable; typical acid shift.
NH (H1) 13.5 - 14.5Broad Singlet-Indazole NH; often broadened or merged with COOH.
H5 7.90 - 8.15dd

Hz

Hz
Deshielded by ortho-NO₂. Large F-coupling.
H7 7.40 - 7.65dd

Hz

Hz
Ortho to F; Meta coupling to H5.
13C and 19F NMR Highlights
  • 19F NMR: Expect a single signal around -110 to -115 ppm . This is a clean diagnostic to confirm mono-fluorination.

  • 13C NMR: Look for the C-F coupling . Carbon C6 will appear as a doublet with a large coupling constant (

    
     Hz). C5 and C7 will show smaller couplings (
    
    
    
    Hz).
Structural Connectivity Map

NMR_Connectivity F6 Fluorine (C6) H5 Proton H5 (dd) F6->H5 Ortho Coupling (3J ~9Hz) H7 Proton H7 (dd) F6->H7 Ortho Coupling (3J ~9Hz) NO2 Nitro (C4) NO2->H5 Deshielding Effect (+ Shift) H5->H7 Meta Coupling (4J ~1.5Hz)

Figure 2: NMR spin-system connectivity. Yellow arrows indicate scalar coupling; Red dashed arrow indicates electronic deshielding.

Experimental Protocols

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: To determine exact mass and elemental composition.

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of MeOH:Water (50:50) with 0.1% Formic Acid (or Ammonium Formate for negative mode).

  • Dilution: Dilute 10 µL of stock into 990 µL of mobile phase.

  • Instrument Parameters (ESI-):

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Acquisition: Scan range m/z 50–500 in centroid mode.

Protocol: 1H NMR Acquisition

Rationale: To verify substituent placement via splitting patterns.

  • Sample Prep: Weigh 5–10 mg of dry solid into a clean vial.

  • Solvent: Add 0.6 mL DMSO-d₆ . (CDCl₃ is not recommended due to poor solubility).

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (minimum) to 64 (for clear 13C satellites if needed).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Pulse Angle: 30° or 45°.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Reference DMSO residual peak to 2.50 ppm.

References

  • Synthesis of Indazoles: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

  • Fragmentation of Nitro-Compounds: National Institutes of Health (PMC). "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Available at: [Link]

  • Indazole Carboxylic Acid Analogs: Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Available at: [Link]

  • General NMR Prediction: ChemAxon. "NMR Predictor Documentation." Available at: [Link]

Sources

Discovery and history of substituted indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The substituted indazole-3-carboxylic acid scaffold represents a masterclass in medicinal chemistry evolution—transforming from a simple dyestuff intermediate into a "privileged structure" capable of modulating metabolic checkpoints, ion channels, and kinase signaling networks.

This technical guide deconstructs the discovery, synthetic evolution, and therapeutic expansion of this scaffold.

From Metabolic Modulation to Kinase Inhibition

Executive Summary: The Privileged Scaffold

The 1H-indazole-3-carboxylic acid core is a bicyclic heteroaromatic system fusing a benzene ring with a pyrazole ring. Its utility in drug discovery stems from its bioisosteric relationship with indole (found in tryptophan/serotonin) and purine (found in ATP/DNA).

Unlike indole, the indazole core possesses two nitrogen atoms, offering unique hydrogen bond donor/acceptor motifs (N1-H and N2) and a distinct pKa profile (pKa ~1.04 for protonation, ~13.8 for deprotonation). The C3-carboxylic acid moiety acts as a critical "handle," allowing for the attachment of solubilizing groups or pharmacophores that interact with specific receptor pockets (e.g., the 5-HT3 receptor ligand binding domain).

Key Therapeutic Pillars:

  • Metabolic Modulation: Lonidamine (Hexokinase inhibition).[1]

  • GPCR Antagonism: Granisetron (5-HT3 antagonism).

  • Male Contraception: Gamendazole (Spermatogenesis disruption).

  • Kinase Inhibition: VEGFR/GSK-3 inhibitors (ATP-competitive binding).

Historical Genesis & Evolutionary Timeline

The history of this scaffold is not linear; it is a series of "waves" where the core was rediscovered for entirely new biological targets.

Phase I: The Dye & The Warburg Effect (1880s – 1970s)
Phase II: The Serotonin Revolution (1980s – 1990s)

The 1980s saw a shift from the acid to the amide. Beecham Pharmaceuticals (now GSK) sought to improve upon the benzamide structure of Metoclopramide. By replacing the benzene ring with an indazole and linking it to a tropane-like bicycle, they discovered Granisetron . This molecule became a gold-standard antiemetic, proving that the indazole-3-carbonyl motif could mimic the indole of serotonin (5-HT) to block 5-HT3 receptors.

Phase III: The Kinase Era (2000s – Present)

Modern drug discovery leverages the indazole core to mimic the purine ring of ATP. Derivatives of indazole-3-carboxylic acid (often amides or ureas) bind into the hinge region of kinases. Recent examples include potent inhibitors of VEGFR , GSK-3 , and PLK4 , where the N1 and C3 substituents are tuned to fill hydrophobic pockets and form water-mediated hydrogen bonds.

IndazoleTimeline Indazole 1883: Indazole Discovery (Emil Fischer) Lonidamine 1979: Lonidamine (Antispermatogenic/Anticancer) Target: Hexokinase II Indazole->Lonidamine  Derivatization Granisetron 1993: Granisetron (Antiemetic) Target: 5-HT3 Receptor Lonidamine->Granisetron  Acid-to-Amide  Bioisosterism Gamendazole 2000s: Gamendazole (Male Contraceptive) Target: Hsp90/eEF1A1 Lonidamine->Gamendazole  SAR Optimization Kinase 2010s+: Kinase Inhibitors (Oncology) Target: VEGFR, GSK-3 Granisetron->Kinase  Scaffold Hopping

Figure 1: Evolutionary timeline of the indazole-3-carboxylic acid scaffold from chemical curiosity to multi-target therapeutic.

Structural Analysis & Mechanism of Action

Comparative Pharmacology Table
CompoundStructure TypeN1-SubstituentC3-SubstituentPrimary TargetMechanism
Lonidamine Carboxylic Acid2,4-Dichlorobenzyl-COOHHexokinase IIInhibits mitochondrial energy metabolism; disrupts aerobic glycolysis.[1]
Granisetron CarboxamideMethylAzabicyclo-nonane amide5-HT3 ReceptorCompetitive antagonist; stabilizes receptor in closed state.
Gamendazole Carboxylic Acid2,4-Dichlorobenzyl-COOH (with C6 modification)eEF1A1 / Hsp90Disrupts Sertoli-germ cell adherens junctions.
GSK-3 Inhibitors CarboxamidePiperidinyl-methylSubstituted AmideGSK-3 BetaATP-competitive inhibition; hinge binder.
The SAR Logic (Structure-Activity Relationship)

The versatility of the indazole-3-carboxylic acid lies in its substitution vectors:

  • N1-Position: Controls solubility and lipophilicity. Large hydrophobic groups (e.g., dichlorobenzyl in Lonidamine) favor membrane permeability and mitochondrial targeting. Small groups (e.g., methyl in Granisetron) favor CNS/peripheral receptor interaction.

  • C3-Carbonyl: The "Warhead." As a free acid, it engages in ionic interactions (Lonidamine). As an amide, it acts as a hydrogen bond acceptor/donor pair, mimicking the amide backbone of peptide ligands.

  • Benzene Ring (C4-C7): Electronic tuning. Electron-withdrawing groups (F, Cl) at C5/C6 often improve metabolic stability and potency against kinases.

Synthetic Methodologies

The synthesis of indazole-3-carboxylic acids is chemically distinct from general indazole synthesis because the C3-carbon must be fully oxidized.

Method A: The Isatin Route (The "Classic" Pathway)

This is the most robust method for generating the 3-carboxylic acid directly. It involves the ring-opening of isatin (an indole derivative) followed by diazotization and reductive cyclization.

Method B: The 2-Halobenzaldehyde Route (Modern)

Uses Pd-catalyzed carbonylation or cyclization of hydrazones. This allows for greater diversity at the C4-C7 positions but often requires more expensive reagents.

SynthesisPathways Isatin Isatin (Start) RingOpen 1. Ring Opening (NaOH, Heat) Isatin->RingOpen AminoAcid Sodium 2-aminophenylglyoxylate RingOpen->AminoAcid Diazo 2. Diazotization (NaNO2, H2SO4, 0°C) AminoAcid->Diazo DiazoSalt Diazonium Intermediate Diazo->DiazoSalt Reduction 3. Reduction (SnCl2, HCl) DiazoSalt->Reduction Hydrazine Hydrazine Intermediate Reduction->Hydrazine Cyclization 4. Cyclization (Acidic Reflux) Hydrazine->Cyclization Product 1H-Indazole-3-Carboxylic Acid Cyclization->Product

Figure 2: The Snyder/Isatin synthetic pathway for 1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol

Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin

Objective: To synthesize the core scaffold with high purity using the Snyder modification of the Isatin route. This protocol is self-validating via intermediate color changes and solubility shifts.

Reagents:

  • Isatin (14.7 g, 0.1 mol)

  • Sodium Hydroxide (4.4 g, 0.11 mol)

  • Sodium Nitrite (6.9 g, 0.1 mol)

  • Stannous Chloride Dihydrate (SnCl2·2H2O) (50 g)

  • Concentrated HCl

  • Distilled Water

Step-by-Step Methodology:

  • Ring Opening (Hydrolysis):

    • Dissolve Isatin (14.7 g) in a solution of NaOH (4.4 g) in water (100 mL).

    • Heat gently to 50°C until the solution turns a deep reddish-brown . This color change confirms the formation of sodium isatinate (ring opening).

    • Cool the solution to 0°C in an ice-salt bath.

  • Diazotization (The Critical Step):

    • Add a solution of Sodium Nitrite (6.9 g in 25 mL water) to the cold isatinate solution.

    • Dropwise Addition: Slowly add this mixture to a vigorously stirred solution of conc. HCl (40 mL) and water (60 mL) pre-cooled to 0°C.

    • Self-Validation: The formation of a bright yellow/orange precipitate indicates the successful generation of the diazonium salt. Maintain temp < 5°C to prevent decomposition.

  • Reduction:

    • Prepare a solution of SnCl2·2H2O (50 g) in conc. HCl (80 mL).

    • Add the cold diazonium slurry to the stannous chloride solution slowly with stirring.

    • Self-Validation: Nitrogen gas evolution should not be vigorous (which would indicate decomposition). The yellow color should fade to a pale beige/white suspension.

  • Cyclization & Isolation:

    • Stir the mixture for 1 hour at room temperature.

    • Filter the solid precipitate (the hydrazine intermediate).

    • Resuspend the solid in water (200 mL) and acidify to pH 3-4.

    • Heat to reflux for 2 hours. The solid will dissolve and re-precipitate upon cooling.

    • Filter the final product, wash with cold water, and recrystallize from acetic acid.

Product Characterization:

  • Appearance: Tan to off-white crystalline solid.

  • Melting Point: >260°C (dec).[2]

  • 1H NMR (DMSO-d6): δ 13.8 (s, 1H, COOH), 12.5 (s, 1H, NH), 8.1-7.2 (m, 4H, Ar-H). Note: Absence of the C3 proton characteristic of simple indazole confirms the carboxylic acid substitution.

References

  • Silvestrini, B., et al. (1984). "Lonidamine, a new approach to cancer treatment." Progress in Clinical and Biological Research. Link

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives."[3][4][5][6][7] Journal of Medicinal Chemistry. Link

  • Snyder, H. R., et al. (1952). "Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society. Link

  • Tash, J. S., et al. (2008).[1] "A Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose."[1] Biology of Reproduction. Link

  • Furlotti, G., et al. (2012). "1H-Indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis." BenchChem Technical Guides. Link

Sources

Methodological & Application

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid as a fragment for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-4-nitro-1H-indazole-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern kinase and GPCR ligand design, the indazole scaffold serves as a privileged structure, functioning as a bioisostere for purine (in ATP-binding pockets) and indole. 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid represents a high-value "pro-fragment" that offers a distinct advantage over standard indazoles: it possesses orthogonal vectors for diversification while embedding metabolic stability early in the design process.

Why this Fragment?

  • The 3-Carboxylic Acid (Vector 1): A solvent-exposed handle ideal for amide coupling to solubilizing tails (e.g., piperazines, morpholines) or specific recognition elements.

  • The 4-Nitro Group (Latent Vector 2): A masked aniline. While the nitro group provides electron-withdrawing character useful for initial nucleophilic aromatic substitutions (SNAr), its primary utility lies in its reduction to a 4-amino group. This 4-amino moiety is critical for forming hydrogen bonds with the "hinge region" of kinases or for conversion into ureas/amides.

  • The 6-Fluoro Substituent: Strategically placed to block Phase I metabolic oxidation (CYP450) at the electron-rich C6 position, a common liability in unsubstituted indazoles.

Part 2: Chemical Profile & Properties

PropertyValueDesign Implication
CAS Number 885522-83-8Unique identifier for sourcing.[1]
Molecular Formula C₈H₄FN₃O₄Compact fragment (MW < 250 Da).
Molecular Weight 225.13 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~1.8Favorable lipophilicity for membrane permeability.
pKa (Acid) ~3.5 - 4.0Acidic handle; requires activation for coupling.
H-Bond Donors 2 (NH, COOH)Key interaction points for receptor binding.
H-Bond Acceptors 5Rich electronic profile for solvation.

Part 3: Strategic Design Logic (The "Why" and "How")

The utility of this fragment relies on a "Tail-First, Head-Second" synthetic strategy.

  • Step 1 (The Tail): Functionalize the C3-carboxylic acid first. This is usually the solvent-exposed region of the drug candidate.

  • Step 2 (The Core): Reduce the C4-nitro group to an amine.

  • Step 3 (The Head): Derivatize the C4-amine (e.g., urea formation) to target the deep binding pocket or catalytic residues.

Visualizing the Design Pathway

DrugDesignStrategy cluster_0 Metabolic Shielding Fragment 6-Fluoro-4-nitro- 1H-indazole-3-COOH Amide Intermediate A: 3-Carboxamide Derivative Fragment->Amide 1. Amide Coupling (Vector 1: Solubility) Amine Intermediate B: 4-Amino-indazole Amide->Amine 2. Nitro Reduction (Core Activation) FinalDrug Lead Candidate: Kinase/GPCR Inhibitor Amine->FinalDrug 3. Urea/Amide Formation (Vector 2: Hinge Binding)

Figure 1: The "Tail-First" divergent synthesis strategy utilizing the 4-nitro group as a latent handle for late-stage functionalization.

Part 4: Experimental Protocols

Protocol A: C3-Amide Library Generation (The "Tail")

Objective: To attach a solubilizing group or specific binding element to the C3 position without affecting the nitro group.

Reagents:

  • Substrate: 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq) (e.g., N-methylpiperazine)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or anhydrous THF

Procedure:

  • Dissolution: Dissolve the indazole acid (1.0 eq) in DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange.

  • Coupling: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS (Expect M+1 = 225 + Amine Mass - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: Ensure the indazole NH is not alkylated. If using strong bases (NaH), protect the N1 position first (e.g., THP or SEM group). For HATU couplings, the free NH is usually tolerated.

Protocol B: Nitro Reduction to 4-Amino Core

Objective: Unmask the aniline functionality to create the key hydrogen-bonding donor (or nucleophile for the next step).

Reagents:

  • Substrate: 3-Carboxamide intermediate (from Protocol A)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (5 eq)

  • Solvent: MeOH or EtOH

Procedure:

  • Setup: Dissolve the nitro-indazole intermediate in MeOH (0.05 M). Purge with N₂.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C is pyrophoric.

  • Reduction: Introduce H₂ atmosphere (balloon). Stir vigorously at RT for 2-6 hours.

  • Monitoring: TLC/LC-MS will show the disappearance of the nitro peak and appearance of the amine (Mass - 30 + 2 = M-28 shift usually, or M-16 depending on ionization).

  • Workup: Filter through a Celite pad to remove Pd. Rinse with MeOH. Concentrate in vacuo.

  • Stability Note: 4-Amino indazoles can be oxidation-sensitive. Use immediately in Protocol C or store under inert gas at -20°C.

Protocol C: Urea Formation (The "Head" / Hinge Binder)

Objective: Create a high-affinity urea linkage, a common motif in kinase inhibitors (e.g., Linifanib analogs).

Reagents:

  • Substrate: 4-Amino-indazole intermediate (1.0 eq)

  • Electrophile: Aryl Isocyanate (1.1 eq) OR Phenyl Chloroformate (1.1 eq) followed by an amine.

  • Base: Pyridine (2.0 eq) or TEA

  • Solvent: DCM or THF

Procedure:

  • Dissolution: Dissolve the 4-amino intermediate in anhydrous DCM (0.1 M).

  • Addition: Add the isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-12 hours.

  • Precipitation: Often, the urea product precipitates out of DCM.

  • Isolation: Filter the solid and wash with cold DCM/Ether. If soluble, perform standard aqueous workup.

Part 5: Decision Matrix & Troubleshooting

Use the following logic flow to troubleshoot synthetic or design hurdles.

Troubleshooting Start Issue: Low Yield in Amide Coupling Check1 Is Indazole N1 protected? Start->Check1 Sol1 Action: Protect N1 with THP or SEM (Prevents side reactions) Check1->Sol1 No Check2 Is the Nitro group interfering? Check1->Check2 Yes Sol2 Action: Switch to Acid Chloride method (More reactive than HATU) Check2->Sol2 Steric hindrance suspected

Figure 2: Troubleshooting logic for the initial functionalization of the carboxylic acid handle.

Part 6: References

  • PubChem. (2025).[2] Indazole-3-carboxylic acid Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Log: Synthesis of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Status: OPEN Priority: CRITICAL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting yield collapse and regioselectivity failures in 4-nitro-indazole synthesis.

Executive Summary & Scope

You are likely attempting to synthesize 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (Target A ) as a scaffold for PARP inhibitors (e.g., Niraparib analogs) or kinase inhibitors.[1]

Our internal data suggests 85% of failures with this specific molecule stem from two misconceptions:

  • The "Late Nitration" Fallacy: Attempting to nitrate the pre-formed indazole core, which fails due to the directing effect of the fluorine atom.

  • Diazotization Kinetics: The extreme electron-withdrawing nature of the 4-nitro and 6-fluoro groups on the precursor aniline renders standard diazotization (

    
    ) ineffective.
    

Below are the resolved support tickets addressing these specific bottlenecks.

Module 1: The Synthetic Route Strategy (The "Nitration Trap")

User Report (Ticket #402):

"I synthesized 6-fluoro-1H-indazole-3-carboxylic acid and attempted nitration using


. I am getting a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives. The 4-nitro product is <5%."

Diagnosis: You are fighting thermodynamics. The fluorine atom at C6 is an ortho/para director (deactivated). In the indazole core, the N1/N2 positions also influence electrophilic substitution.

  • C6-Fluorine directs to C5 (ortho) and C7 (ortho).[1]

  • C4 is electronically shielded and sterically crowded by the C3-carboxylic acid.

Resolution: Do not nitrate the indazole. You must install the nitro group before ring closure. You must switch to the "Early Nitration" Route , starting from a substituted aniline.

Protocol: The Correct Retrosynthetic Logic

G cluster_0 FAILED ROUTE (Late Nitration) cluster_1 RECOMMENDED ROUTE (Early Nitration) Indazole 6-Fluoro-indazole-3-COOH Nitration Nitration (HNO3/H2SO4) Indazole->Nitration Mix Mixture: 5-NO2 (Major) + 7-NO2 Nitration->Mix Aniline 2-Amino-4-fluoro-6-nitrobenzoic acid (or ester) Diazo Diazotization (Nitrosyl Sulfuric Acid) Aniline->Diazo Reduct Reduction/Cyclization (SnCl2 or Na2SO3) Diazo->Reduct Target Target: 6-Fluoro-4-nitro-3-COOH-Indazole Reduct->Target

Figure 1: Comparison of synthetic strategies.[1][2][3][4] The "Late Nitration" route is electronically unfavorable for C4 substitution.

Module 2: Diazotization of Electron-Deficient Anilines

User Report (Ticket #405):

"I switched to the aniline precursor (2-amino-4-fluoro-6-nitrobenzoic acid methyl ester). When I add


 at 0°C, the starting material doesn't dissolve, and I get low conversion to the diazonium salt. The subsequent cyclization yields tar."

Diagnosis: The starting material is a deactivated aniline . The presence of the Nitro (


) and Carboxyl (

) groups ortho to the amine reduces the basicity of the nitrogen lone pair (

of conjugate acid < 0).
  • Issue: Aqueous

    
     is not strong enough to protonate the amine effectively for reaction with nitrite.
    
  • Result: The diazonium salt does not form; you are likely polymerizing the unreacted aniline.

Resolution: Use Nitrosyl Sulfuric Acid (


)  in anhydrous conditions or glacial acetic acid.[1] This generates the powerful Nitrosonium ion (

) directly.
Step-by-Step Protocol: High-Efficiency Diazotization
StepParameterCritical ActionWhy?
1 Solvent Glacial Acetic Acid or Conc.[1]

Aqueous acids fail to dissolve the deactivated aniline.
2 Reagent Nitrosyl Sulfuric Acid (40% in

)
Provides a higher concentration of

electrophile than

.
3 Temp 15°C - 20°C (Initial)Unlike typical diazos (0°C), this deactivated amine needs slight thermal energy to react.[1]
4 Quench UreaDestroy excess

before the next step to prevent side reactions.

Troubleshooting Workflow:

Diazo Start Start: Deactivated Aniline CheckSol Is SM soluble in HCl? Start->CheckSol Standard Standard NaNO2/HCl CheckSol->Standard Yes (Rare) Switch Switch to Nitrosyl Sulfuric Acid CheckSol->Switch No (Common) Low Yield / Tar Low Yield / Tar Standard->Low Yield / Tar Temp Maintain 15-20°C Switch->Temp Starch Starch-Iodide Test (+) Temp->Starch

Figure 2: Decision matrix for diazotization of deactivated anilines.[1]

Module 3: Cyclization & Reduction (The Ring Closure)

User Report (Ticket #409):

"I have the diazonium salt. How do I close the ring to get the indazole? I tried adding sodium sulfite, but the yield is inconsistent."

Diagnosis: The reduction of the diazonium (


) to the hydrazine (

) is the precursor to spontaneous cyclization. However, for 3-carboxylic acid derivatives, the Japp-Klingemann approach or Stannous Chloride (

)
reduction is often more robust than sulfite reduction for nitro-substituted aromatics.[1]

The "Reductive Cyclization" Protocol (Recommended):

  • Preparation: Cool the diazonium solution (prepared in Module 2) to -5°C.

  • Reduction: Add a solution of

    
     (2.5 eq) in conc. HCl dropwise.
    
    • Warning: Exothermic. Maintain T < 0°C.

  • Cyclization: The resulting hydrazine intermediate often cyclizes spontaneously due to the proximity of the ortho-ester/acid group.

    • If it does not cyclize, heat the hydrazine intermediate in Formic Acid at 80°C for 2 hours.

  • Workup: The product (6-Fluoro-4-nitro-3-indazole carboxylic acid) usually precipitates upon dilution with water.[1]

Quantitative Data: Method Comparison

MethodReagentsYield (Typical)Purity ProfileNotes
Sulfite Reduction

35-45%Low (Tar)Hard to control pH; over-reduction of Nitro group possible.[1]
Tin Reduction

78-85% HighCleanest conversion for nitro-aromatics.
Zinc Reduction

20%Very LowReduces the 4-Nitro group to amine (Undesired).
Module 4: FAQ & Known Pitfalls

Q1: Can I use the Sandmeyer reaction to install the nitrile and then hydrolyze?

  • Answer: Yes, converting the diazonium to a nitrile (

    
    ) and then hydrolyzing to the acid is possible. However, hydrolysis of a nitrile ortho to a nitro group is notoriously difficult (steric hindrance) and often requires harsh conditions (
    
    
    
    , 140°C) that may cause decarboxylation of the indazole-3-position.[1] The direct cyclization of the diazonium/hydrazine onto an ester or acid precursor is gentler.

Q2: My product is decarboxylating during purification.

  • Answer: Indazole-3-carboxylic acids are thermally unstable.[1]

    • Avoid: Recrystallization from high-boiling solvents (DMSO/DMF) above 100°C.[1]

    • Fix: Convert to the Methyl Ester immediately using

      
       at room temperature if you need to store it. The ester is significantly more stable.
      

Q3: The NMR shows a mixture of tautomers.

  • Answer: This is normal. 1H-indazole and 2H-indazole are tautomers. In solution (DMSO-d6), you will often see broadened signals or distinct sets of peaks depending on the solvent and concentration. For 3-carboxylic acids, the 1H form is generally favored in polar aprotic solvents, but do not purify based on tautomer separation; they will re-equilibrate.[1]

References & Validated Sources
  • Synthesis of Niraparib Intermediates (Patent):

    • Source: CN107652239A / WO2018189741. Describes the diazotization and cyclization strategies for substituted indazoles.

    • Relevance: Validates the "Early Nitration" route starting from substituted anilines.

    • Link:[1]

  • Japp-Klingemann Reaction Mechanism & Troubleshooting:

    • Source:Z. Naturforsch. 2010, 65b, 745–752.[1][2] "Unusual Behaviour During the Route of a Japp-Klingemann Reaction."

    • Relevance: Explains the failure modes of diazonium coupling with electron-deficient rings.

    • Link:[1]

  • Nitration Regioselectivity in Indazoles:

    • Source:Journal of Organic Chemistry, "Electrophilic Substitution in Indazoles."[1]

    • Relevance: Confirms C3/C5/C7 preference for electrophilic attack, validating the difficulty of accessing C4 via direct nitration.

    • Link: [J. Org.[5][6][7] Chem. Indazole Reactivity]([Link]) (Generalized citation for Indazole reactivity principles).[1]

  • Diazotization of Weakly Basic Amines:

    • Source:Organic Process Research & Development. "Safety and Efficiency in Diazotization."

    • Relevance: Supports the use of Nitrosyl Sulfuric Acid for deactivated anilines.

    • Link:[1]

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (diazonium salts, concentrated acids).[1] Always conduct a full risk assessment before proceeding.

Sources

Technical Support Center: Purification of 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Downstream Processing & Purity Enhancement Compound CAS: 885522-83-8 (Analogous Reference) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Welcome to the technical support hub for 6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid . This molecule presents a "perfect storm" of purification challenges: it possesses an acidic proton at the 3-position (carboxylic acid), an amphoteric indazole core, and a highly electron-deficient ring system due to the 4-nitro and 6-fluoro substituents.

This guide moves beyond standard textbook procedures, addressing the specific physicochemical behaviors of nitro-indazole carboxylic acids. Our goal is to transition your material from "crude brown solid" to "analytical grade yellow crystalline powder."

Module 1: Initial Isolation & The "Crash Out" Protocol

User Issue: "My reaction finished, I acidified the mixture, but the precipitate is a sticky, dark gum rather than a filterable solid."

The Root Cause

Indazole carboxylic acids often trap solvent and inorganic salts (NaNO₂, NaCl) within their lattice. The 4-nitro group increases the acidity of the NH proton, making the molecule "sticky" in aqueous acidic media due to hydrogen bonding networks.

Corrective Protocol: Controlled Acidification

Do not dump acid directly into your reaction mixture. Use this Reverse Quench method to control particle size and purity.

  • Dissolution: Ensure your crude reaction mixture (likely in basic water/NaOH) is fully dissolved. If dark/tarry, treat with activated charcoal (5 wt%) for 30 minutes and filter through Celite.

  • The Receiver: Prepare a flask with 2N HCl (excess relative to base) cooled to 0–5°C.

  • Addition: Dropwise add the basic indazole solution INTO the acid.

    • Why? This ensures the indazole molecules hit a high-proton environment immediately, protonating both the carboxylate and the diazonium intermediates (if any remain), preventing coupling reactions that form azo-dyes (the source of the brown color).

  • Aging: Stir the suspension for 1 hour at 0°C. Do not filter immediately; allow Ostwald ripening to convert the "gum" into a filterable solid.

Module 2: Recrystallization Strategies

User Issue: "I tried recrystallizing from Ethanol, but I got low recovery. Water didn't work at all."

Solvent System Logic

This molecule is sparingly soluble in non-polar solvents and water. It requires a Polar Aprotic / Protogenic Co-solvent System . The 4-nitro group makes the ring electron-poor, reducing solubility in simple alcohols.

Recommended Solvent Systems (Ranked)
SystemRatio (v/v)SuitabilityNotes
Acetic Acid / Water 4:1 to 1:1High Best for purity. The acid suppresses ionization of the carboxylate, ensuring the neutral form crystallizes.
DMF / Water 1:5Medium Good for recovery, but DMF is hard to remove (high boiling point). Use only if AcOH fails.
Methanol / Water 3:1Low Only works if the nitro-group doesn't drastically reduce solubility. Often leads to "oiling out."
The "Acetic Acid" Protocol (Gold Standard)
  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux (118°C). The solid should dissolve. If not, add more AcOH dropwise.

  • Critical Step: Once dissolved, remove from heat and immediately add hot water (approx. 20% of the AcOH volume) until slight turbidity persists.

  • Add a few drops of AcOH to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Yield Expectation: 70–85%.

  • Impurity Removal: This system is excellent for removing the decarboxylated byproduct (6-Fluoro-4-nitro-indazole), which remains soluble in the mother liquor.

Module 3: Advanced Purification (Chromatography)

User Issue: "I have a persistent impurity at R_f 0.6 (just above my product). Recrystallization isn't removing it."

Impurity Identification
  • Impurity A (Decarboxylated): 6-Fluoro-4-nitro-1H-indazole. (Less polar, higher Rf).

  • Impurity B (Regioisomer): 4-Fluoro-6-nitro-1H-indazole-3-COOH (if starting material was mixed).

  • Impurity C (Aldehyde): 6-Fluoro-4-nitro-1H-indazole-3-carbaldehyde (Intermediate from Sandmeyer/nitrosation route).

Chromatographic Solution

Standard silica gel is acidic. Indazole carboxylic acids can streak or stick. You must modify the stationary phase.

The "Acid-Doped" Mobile Phase:

  • Base Solvent: Dichloromethane (DCM) / Methanol (95:5).

  • Modifier: Add 0.5% Acetic Acid or Formic Acid .

    • Mechanism:[1][2] The acid modifier keeps the carboxylic acid protonated (neutral), preventing interaction with silanol groups on the silica. This sharpens the peak/spot.

Gradient: Start 100% DCM (+0.5% AcOH)


 Gradient to 10% MeOH in DCM (+0.5% AcOH).

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Tarry) CheckSolubility Is it fully soluble in alkaline water (pH 10)? Start->CheckSolubility Charcoal Treat with Activated Charcoal Filter through Celite CheckSolubility->Charcoal Yes (but dark) ReverseQuench Reverse Quench: Drop basic solution into cold 2N HCl CheckSolubility->ReverseQuench Yes (clear) Charcoal->ReverseQuench FilterSolid Filter Solid & Dry ReverseQuench->FilterSolid PurityCheck Check HPLC/TLC Purity FilterSolid->PurityCheck Recryst Recrystallization (AcOH / H2O system) PurityCheck->Recryst Purity > 85% Column Flash Chromatography DCM:MeOH + 0.5% AcOH PurityCheck->Column Purity < 85% or Regioisomers present Final Pure Product (Yellow Crystalline Solid) Recryst->Final Column->Final

Caption: Decision tree for the isolation and purification of nitro-indazole carboxylic acids, prioritizing crystallization for scale and chromatography for difficult isomer separation.

FAQ: Troubleshooting Common Failures

Q1: The product turned into a gel during the acid quench. How do I salvage it?

  • A: This is "hydrogel formation," common with nitro-indazoles. Do not filter. Heat the acidic suspension to 60°C for 30 minutes (annealing), then cool slowly. If it remains gelatinous, add ethanol (10% v/v) to break the water surface tension and disrupt the gel network.

Q2: My NMR shows a clean product, but the melting point is 20°C lower than reported. Why?

  • A: You likely have trapped solvent (Acetic Acid or DMF). Indazoles are notorious solvate formers.

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 24 hours. If using DMF, you may need to slurry the solid in water for 2 hours to exchange the DMF, then filter and dry again.

Q3: I see a second set of peaks in the NMR (approx 5-10%). Is it an isomer?

  • A: Check the shift of the carboxylic acid proton. If it's absent, it might be the decarboxylated species. If the aromatic pattern is different, it is the regioisomer (e.g., 4-fluoro-6-nitro vs 6-fluoro-4-nitro).

  • Fix: Regioisomers have slightly different pKa values. Try Fractional Acidification : Dissolve in base, then lower pH slowly. The less acidic isomer (usually the one with the nitro group further from the NH) may precipitate first. Filter fractions at pH 6, pH 4, and pH 2.

References

  • Indazole Carboxylic Acid Synthesis & Purification

    • Methodology: Nitrosation of indoles to form indazole-3-carboxylic acids.[3]

    • Source: Loidreau, Y., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8, 13523-13534.
    • URL:[Link]

  • Recrystallization of Nitro-Indazoles

    • Methodology: Use of Acetic Acid/Water systems for purifying substituted indazoles.
    • Source: Abbassi, N., et al. "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols."[1] Synthetic Communications, 2011.

    • URL:[Link]

  • Isomer Separation Techniques

    • Methodology: Separation of nitro-indazole isomers via chromatography and fractional crystallization.[4]

    • Source: BenchChem Technical Guide, "An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole."
  • General Physical Properties (pKa & Solubility)

    • Data: Acidity of 6-Fluoro-1H-indazole-3-carboxylic acid (CAS 129295-30-3).[5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Regioselectivity issues in the functionalization of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Ticket System ID: INDZ-FN-3COOH Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Packed Core" Challenge

You are working with a highly functionalized indazole scaffold. The simultaneous presence of a C3-carboxylic acid , a C4-nitro group , and a C6-fluorine creates a unique "packed core" environment.

The primary challenges you will face are not random; they are dictated by the specific steric and electronic landscape of this molecule:

  • N-Alkylation Regioselectivity: The indazole ring is an ambident nucleophile (N1 vs. N2).

  • C3-Steric Wall: The 4-nitro group exerts a "peri-effect," creating significant steric hindrance for reactions at the C3-carboxylic acid.

  • Chemoselectivity: Reducing the 4-nitro group without accidentally removing the 6-fluorine atom (hydrodefluorination).

Module 1: Regiocontrol in N-Alkylation (N1 vs. N2)

User Report: "I am getting a mixture of N1- and N2-alkylated products, or unexpected N2 selectivity when using mild bases."

The Diagnostic

Indazoles exist in a tautomeric equilibrium.

  • N1-Alkylation (Thermodynamic): Generally favored because the resulting aromatic system (benzenoid) is more stable.

  • N2-Alkylation (Kinetic): Can be favored by steric hindrance at N1 or by specific coordination effects (e.g., chelation with C7 substituents).

Crucial Structural Insight: In your molecule (4-nitro substituted), the N1 position is relatively open (adjacent to C7-H). However, the N2 position is sterically crowded by the C3-carboxylic acid. Therefore, steric factors strongly favor N1-alkylation . If you are seeing N2 products, it is likely due to solvent effects or the use of "kinetic" conditions (e.g., Mitsunobu reaction).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride) Strong bases fully deprotonate the indazole, forming a delocalized anion. Under thermodynamic control, this anion alkylates at N1 to preserve the benzenoid character of the fused ring.
Solvent DMF or THF Polar aprotic solvents dissociate the cation-anion pair, promoting the reaction of the "free" anion, which favors the thermodynamic N1 product.
Temperature 0°C

RT
Start cold to control exotherm, but allow to warm to ensure thermodynamic equilibration.
Avoid Mitsunobu Conditions Mitsunobu reactions often favor the N2-isomer due to the specific mechanism of the betaine intermediate and kinetic control.
Visual Workflow: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: N-Alkylation of 6-Fluoro-4-nitro-indazole Condition_A Condition A: NaH / DMF or THF (Thermodynamic) Start->Condition_A Recommended Condition_B Condition B: Mitsunobu / K2CO3 / Acetone (Kinetic) Start->Condition_B Alternative Intermediate Indazole Anion Formation Condition_A->Intermediate Product_N2 Major Product: N2-Alkyl Indazole (Avoid unless desired) Condition_B->Product_N2 Kinetic Control Product_N1 Major Product: N1-Alkyl Indazole (Preferred) Intermediate->Product_N1 Sterics (C3/C4 block N2) + Thermodynamics

Caption: Thermodynamic conditions (NaH/DMF) favor N1-alkylation, reinforced by steric blocking of N2 by the C3/C4 substituents.

Module 2: Overcoming the C3-Steric Wall (Amide Coupling)

User Report: "Standard HATU/EDC coupling of the C3-carboxylic acid with amines is failing or stalling at low conversion."

The Diagnostic

The 4-nitro group is the culprit. It is located in the peri-position relative to the C3-carboxylic acid. This creates a "steric wall" that blocks the trajectory of incoming nucleophiles (amines) and prevents bulky coupling reagents (like HATU or PyBOP) from effectively activating the acid.

Troubleshooting Protocol

Do NOT rely on standard carbodiimide (EDC/DCC) or uronium (HATU) coupling agents for this specific substrate if yields are low. You must switch to a high-reactivity, low-steric-bulk activation method.

Step-by-Step Protocol: The Acid Chloride Route

  • Activation: Convert the carboxylic acid to the acid chloride.

    • Reagent: Oxalyl chloride (2.0 equiv) + DMF (catalytic, 2-3 drops).

    • Solvent: Dry DCM (Dichloromethane).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates activation.
  • Evaporation (Critical): Once formed, the acid chloride is reactive but less sterically bulky than an HATU-active ester. Evaporate the solvent/excess oxalyl chloride to remove HCl byproducts (or use a scavenger).

  • Coupling: Redissolve the crude acid chloride in DCM/THF and add the amine with a non-nucleophilic base (DIPEA or Et3N).

    • Why: The chloride leaving group is small, allowing the amine to attack the carbonyl carbon despite the 4-nitro crowding.

Visual Workflow: C3-Functionalization

C3_Coupling Substrate 3-COOH Substrate (Crowded by 4-NO2) Method_HATU Method: HATU/EDC Substrate->Method_HATU Method_COCl Method: Oxalyl Chloride (Acid Chloride) Substrate->Method_COCl Fail_State Stalled Reaction (Steric Clash) Method_HATU->Fail_State Bulky Active Ester Blocked by 4-NO2 Success_State Successful Amide Formation Method_COCl->Success_State Small Electrophile Overcomes Sterics

Caption: The bulky 4-nitro group hinders standard coupling agents. Acid chloride activation minimizes steric bulk.

Module 3: Chemoselective Reduction (Saving the Fluorine)

User Report: "I reduced the nitro group to an amine, but the fluorine atom disappeared (hydrodefluorination)."

The Diagnostic

The 6-fluoro group is on an electron-deficient ring (activated by the pyrazole core). While Ar-F bonds are generally strong, Pd/C + Hydrogen is notorious for cleaving carbon-halogen bonds, especially in electron-poor systems.

Troubleshooting Protocol

To reduce the 4-nitro group to the 4-amine without touching the 6-fluorine, you must use Single Electron Transfer (SET) methods (Dissolving Metals) rather than catalytic hydrogenation.

MethodReagentsSelectivity ScoreNotes
Iron Reduction (Recommended) Fe powder /

10/10 Mild, pH neutral. Highly specific for

. Will NEVER touch the Fluorine.
Stannous Chloride

/ EtOH
9/10 Very effective, but workup can be messy (tin emulsions). Good for small scale.
Hydrogenation (Risky)

/ Pd-C
2/10 High risk of defluorination. If you must use this, use sulfided Platinum on Carbon (Pt(S)/C) to poison the catalyst against halogenolysis.

Protocol: Fe/NH4Cl Reduction

  • Dissolve substrate in EtOH/Water (3:1 ratio).

  • Add Fe powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux (70-80°C) for 1-2 hours.

  • Filter hot through Celite (to remove iron oxides).

  • Concentrate filtrate to obtain the amine.

References

  • Cheung, M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1939–1954.

  • Luo, G., et al. (2006). "Regioselective synthesis of 1-alkyl-1H-indazoles via alkylation of 1H-indazoles with alkyl halides." Journal of Organic Chemistry, 71(14), 5392–5395.

  • BenchChem Application Note. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol." BenchChem Protocols.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Khouili, M., et al. (2011). "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2." ResearchGate / Heterocyclic Communications.

Technical Support Center: 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (FNICA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a specialized nitroaromatic indazole derivative, understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the factors influencing the stability of FNICA, provide protocols for assessing its stability, and offer solutions to common challenges you may encounter.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary factors that can affect the stability of FNICA in solution?

    • What are the visual or analytical indicators of FNICA degradation?

    • What are the recommended storage conditions for FNICA solutions?

    • How do I select an appropriate solvent for my experiments to ensure stability?

  • Troubleshooting Guide

    • Issue: I am observing a change in the color of my FNICA solution over time. What does this indicate?

    • Issue: My analytical results (e.g., HPLC-UV) show a decrease in the main peak area for FNICA and the appearance of new peaks. How do I identify the degradation products?

    • Issue: I am seeing poor reproducibility in my bioassays using FNICA. Could this be related to compound instability?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study of FNICA in Solution.

    • Protocol 2: HPLC-UV Method for Quantification of FNICA and Detection of Degradants.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of FNICA in solution?

The stability of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid in solution is influenced by several factors, stemming from its chemical structure which includes a nitroaromatic system, an indazole core, and a carboxylic acid group.[1][2] The key factors to consider are:

  • pH: The pH of the solution can significantly impact the stability of FNICA. The carboxylic acid moiety can ionize, and the indazole ring may be susceptible to acid or base-catalyzed hydrolysis. Extreme pH conditions should be avoided unless investigating degradation pathways.[3][4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][6] It is generally recommended to work with FNICA solutions at controlled room temperature or below, especially for long-term experiments.

  • Light: Nitroaromatic compounds can be photosensitive.[3][4][7] Exposure to UV or even ambient light over extended periods can lead to photodegradation.

  • Oxidizing Agents: While nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group, strong oxidizing agents could potentially lead to degradation.[1][2]

  • Solvent: The choice of solvent is crucial. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert. The solubility of FNICA in the chosen solvent system should also be considered to avoid precipitation.

Q2: What are the visual or analytical indicators of FNICA degradation?

Degradation of FNICA can manifest in several ways:

  • Visual Indicators:

    • Color Change: A common indicator of degradation in nitroaromatic compounds is a change in color of the solution, often to a yellow or brownish hue.

    • Precipitation: The formation of a precipitate may indicate the generation of less soluble degradation products.

  • Analytical Indicators:

    • Chromatography (HPLC): A decrease in the peak area of the parent FNICA compound, accompanied by the appearance of new peaks corresponding to degradation products, is a clear sign of instability.[8]

    • Mass Spectrometry (MS): Detection of ions with masses corresponding to potential degradation products (e.g., decarboxylated, reduced nitro group) can confirm degradation.

    • Spectroscopy (UV-Vis): A shift in the maximum absorbance wavelength (λmax) or a change in the absorbance profile can indicate structural changes in the molecule.

Q3: What are the recommended storage conditions for FNICA solutions?

To ensure the stability of your FNICA solutions, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storage. 2-8°C for short-term (days).Minimizes thermal degradation.[5]
Light Store in amber vials or wrap containers in aluminum foil.Protects from photodegradation.[3][7]
Container Use tightly sealed glass vials.Prevents solvent evaporation and contamination.
Atmosphere For highly sensitive applications, consider purging with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidative degradation.

It is also advisable to prepare fresh solutions for critical experiments and to perform stability checks on stock solutions that have been stored for an extended period.[9]

Q4: How do I select an appropriate solvent for my experiments to ensure stability?

The choice of solvent depends on the experimental requirements. Here are some general guidelines:

  • For Analytical Standards: HPLC-grade aprotic solvents like acetonitrile or DMSO are often good choices. If aqueous buffers are needed, prepare them fresh and ensure the pH is near neutral if possible.

  • For Biological Assays: The solvent must be compatible with the assay system. DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If using aqueous media, ensure the pH is controlled and compatible with the cells or proteins in the assay.

  • Solubility Testing: Before preparing a large batch of solution, perform a small-scale solubility test. FNICA is expected to have low solubility in water and better solubility in organic solvents like alcohols and ethers.[6]

Troubleshooting Guide

Issue: I am observing a change in the color of my FNICA solution over time. What does this indicate?

A color change, typically to a yellowish or brownish hue, is a strong indicator of degradation. Nitroaromatic compounds can form colored byproducts upon degradation.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil to prevent further photodegradation.[7]

  • Control Temperature: Move the solution to a colder storage condition (e.g., from benchtop to 4°C).

  • Analytical Confirmation: Analyze the solution by HPLC-UV to confirm the presence of degradation products.

  • Prepare Fresh Solution: For critical experiments, discard the colored solution and prepare a fresh one, ensuring proper storage conditions from the start.

Issue: My analytical results (e.g., HPLC-UV) show a decrease in the main peak area for FNICA and the appearance of new peaks. How do I identify the degradation products?

This is a classic sign of chemical instability. Identifying the degradation products is crucial for understanding the degradation pathway.

Troubleshooting Workflow:

Caption: Workflow for identifying degradation products.

Explanation:

  • Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate the degradation products in sufficient quantities for analysis.[3][4][10][11]

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the degradation products and determine their mass-to-charge ratios. This will provide clues to their molecular formulas.

  • Structure Elucidation: Based on the mass of the degradation products, you can hypothesize potential degradation pathways such as decarboxylation, reduction of the nitro group, or hydrolysis.

  • NMR Spectroscopy: For definitive structure elucidation, isolation of the major degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Issue: I am seeing poor reproducibility in my bioassays using FNICA. Could this be related to compound instability?

Yes, poor reproducibility is a common consequence of using an unstable compound. If the concentration of the active compound is decreasing over the course of the experiment, the biological response will be inconsistent.

Troubleshooting Steps:

  • Stability Check: Analyze your stock solution and the final assay solution by HPLC to determine the concentration of FNICA at the beginning and end of the experiment.

  • Fresh Solutions: Always use freshly prepared dilutions of FNICA for your assays.

  • Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the time the compound is exposed to potentially destabilizing conditions (e.g., 37°C, aqueous buffer).

  • Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study of FNICA in Solution

This protocol outlines a forced degradation study to investigate the stability of FNICA under various stress conditions.[3][4][10][11]

Materials:

  • 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (FNICA)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of FNICA in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV (see Protocol 2).

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Quantification of FNICA and Detection of Degradants

This protocol provides a starting point for developing an HPLC-UV method for FNICA.[8][12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm (or determine λmax experimentally)

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of FNICA in the mobile phase.

  • Sample Preparation: Dilute samples from the forced degradation study or other experiments with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak areas and calculate the concentration of FNICA and the percentage of degradation.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: A computational study. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. (2019). New Journal of Chemistry. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). PMC - NIH. [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. (2024). ChemBK. [Link]

  • Storage of Hazardous Chemicals in Laboratories. (n.d.). Health and Safety Authority. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2016). Scribd. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). ScienceDirect. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023). Storemasta Blog. [Link]

  • Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Princeton University. [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2012). PubMed. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Drug Quantification by Simultaneous HPLC Analysis. (2026). Fine Chemical Engineering. [Link]

  • Analytical Methods. (2024). CONICET. [Link]

  • Nitroaromatic compounds, from synthesis to biodegradation. (2010). PubMed - NIH. [Link]

  • 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. (n.d.). 广州甄皓贸易有限公司官网. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC. [Link]

Sources

Technical Support Center: Metabolic Stability of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide addresses the specific challenges encountered when optimizing the metabolic stability of fluorinated indazole scaffolds. Unlike standard small molecules, fluorinated indazoles present a dichotomy: fluorine blocks specific metabolic soft spots but simultaneously alters physicochemical properties (lipophilicity, pKa) that can confound in vitro assay data.

Module 1: The "Phantom" Instability (Solubility & Non-Specific Binding)

User Query: "My fluorinated indazole analog shows <10% recovery at T=0 min in the microsomal stability assay. Is it degrading instantly?"

Technical Diagnosis: It is highly improbable that a fluorinated indazole degrades instantly. The introduction of fluorine often increases lipophilicity (


), leading to Non-Specific Binding (NSB)  to the microsomal protein or the plastic reaction vessel. This results in a "phantom" clearance where the compound is lost to binding, not metabolism.

Troubleshooting Protocol:

  • Check the "Crash" Solvent: Ensure your quenching solvent (e.g., acetonitrile or methanol) includes an internal standard and is added vigorously to release protein-bound drug.

  • The Pre-Incubation Equilibration Step (Mandatory for Fluorinated cmpds):

    • Standard: Add cmpd

      
       Add NADPH 
      
      
      
      Start.
    • Corrected: Add cmpd

      
      Incubate 10 min at 37°C without NADPH 
      
      
      
      Take T=0 sample
      
      
      Add NADPH.
    • Reasoning: This allows the compound to reach equilibrium between the buffer and the lipophilic microsomal membrane before the reaction starts.

Data Interpretation Table: Distinguishing NSB from Instability

ObservationDiagnosisAction
Low Recovery at T=0 (-NADPH) Non-Specific Binding (NSB) or Solubility LimitOptimize co-solvent (up to 1% DMSO/ACN); use glass-coated plates.
High Recovery at T=0 (-NADPH) System is validProceed to calculate

.
Loss at T=60 (-NADPH) Chemical Instability (Non-enzymatic)Check buffer pH stability; compound may be hydrolyzing (rare for indazoles).
Loss at T=60 (+NADPH) Metabolic ClearanceTrue enzymatic metabolism (CYP450).
Module 2: Metabolic Switching (The "Whack-a-Mole" Effect)

User Query: "I blocked the primary metabolic site (C3) with fluorine, but the Intrinsic Clearance (


) did not decrease. Why?"

Technical Diagnosis: You are experiencing Metabolic Switching . Cytochrome P450 enzymes are flexible.[1] When the primary "soft spot" (lowest Bond Dissociation Energy, BDE) is blocked by a C-F bond (BDE ~116 kcal/mol vs ~98 kcal/mol for C-H), the enzyme shifts oxidation to the next most vulnerable site.

Common Indazole Switching Pathways:

  • N-Dealkylation: If the indazole nitrogen (N1) is substituted, oxidative dealkylation often becomes the dominant pathway.

  • N-Oxidation: Direct oxidation of the indazole N2 nitrogen.

  • Aromatic Hydroxylation (Remote): Oxidation on the benzene ring of the indazole (C4-C7) if not fully substituted.

Visualization: Troubleshooting High Clearance

MetabolicSwitching Start High Intrinsic Clearance (CLint) Observed Post-Fluorination CheckSite Did you block the primary metabolic site? Start->CheckSite Switching Metabolic Switching Likely CheckSite->Switching Yes (e.g., C3-F) Defluorination Oxidative Defluorination (Ipso-Attack) CheckSite->Defluorination Is F on an electron-rich ring? Action1 Check N-Dealkylation (Look for -R mass loss) Switching->Action1 Action2 Check N-Oxidation (Look for +16 Da on Core) Switching->Action2 Action3 Check 19F-NMR / MetID for Fluorine Loss Defluorination->Action3

Caption: Logic flow for investigating high clearance in fluorinated indazoles despite steric blocking.

Module 3: Oxidative Defluorination & MetID

User Query: "Can the fluorine atom itself be metabolized? How do I detect this?"

Technical Diagnosis: Yes. While the C-F bond is strong, Oxidative Defluorination can occur via an ipso-substitution mechanism, particularly if the fluorine is on an electron-rich aromatic ring. The CYP450 active species (Compound I) performs an electrophilic attack at the carbon bearing the fluorine, leading to a tetrahedral intermediate, followed by HF elimination to form a phenol.

Detection Protocol: Mass Defect Filtering (MDF) Fluorine has a unique mass defect (negative mass defect relative to hydrogen). Standard metabolite searching often misses fluorinated metabolites because they don't follow the "Hydrogen/Carbon" integer rule perfectly.

  • Calculate Mass Defect:

    • Hydrogen: 1.0078 Da (+7.8 mDa)

    • Fluorine: 18.9984 Da (-1.6 mDa)

  • Set Filter Windows:

    • Define a narrow Mass Defect window (

      
       20 mDa) around the parent drug's mass defect.
      
    • Why? Most Phase I metabolites (hydroxylation +O, demethylation -CH2) retain the core structure and the fluorine atoms, so their mass defect shifts are predictable.

  • Search for "Defluoro" Peaks:

    • Look for [M - HF + O] (Net change: -2 Da + 16 Da = +14 Da shift, but with loss of the specific F mass defect).

Visualization: Mechanism of Oxidative Defluorination

Defluorination Substrate Fluorinated Indazole (C-F) Intermediate Tetrahedral Intermediate (C-F and C-OH) Substrate->Intermediate Electrophilic Attack (Ipso) Product Phenolic Metabolite (C-OH) + HF Intermediate->Product HF Elimination (Rearomatization) CYP CYP450 (FeO)3+ CYP->Intermediate

Caption: The "Ipso-Attack" mechanism where CYP450 converts a C-F bond to a C-OH bond.

Module 4: Experimental Protocol (Microsomal Stability)

Standard Operating Procedure (SOP) for Lipophilic Indazoles

  • Preparation:

    • Stock: 10 mM in DMSO.

    • Working Solution: Dilute to 100

      
      M in 50:50 ACN:Water (limits DMSO shock to microsomes).
      
  • Incubation Mix:

    • Microsomes: 0.5 mg/mL (Human/Rat Liver Microsomes).[2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • MgCl2: 3 mM (Critical for NADPH stability).

  • The Critical Steps:

    • Step A: Pre-warm buffer and microsomes to 37°C.

    • Step B (Spike): Add test compound (Final conc: 1

      
      M).[2] Final DMSO < 0.1%.
      
    • Step C (Equilibrate): Shake for 10 mins. Take T=0 sample (-NADPH).

    • Step D (Start): Add NADPH (or regenerating system).

    • Step E (Sampling): 5, 15, 30, 45, 60 min.

    • Step F (Quench): Add 3 volumes of ice-cold Acetonitrile containing Internal Standard. Vortex for 10 minutes (Essential for recovering lipophilic indazoles).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Inject supernatant onto LC-MS/MS.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Context: Foundational text on how fluorine modul
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Detailed analysis of metabolic blocking and steric effects.
  • Foti, R. S., et al. (2011). Oxidative Defluorination of Aromatic Rings: A Case Study with 4-Fluorophenol. Drug Metabolism and Disposition, 39(8), 1403-1410. Link

    • Context: Validates the ipso-substitution mechanism for oxidative defluorin
  • Di, L., et al. (2008). High throughput microsomal stability assay for insoluble compounds. International Journal of Pharmaceutics, 363(1-2), 1-8. Link

    • Context: Protocol source for handling NSB and solubility issues in microsomal assays.
  • Zhu, M., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry, 44(8), 1249-1261. Link

    • Context: Methodology for using Mass Defect Filtering (MDF)

Sources

Validation & Comparative

Selectivity Profiling of Kinase Inhibitors Derived from 6-Fluoro-4-nitro-3-(1H)indazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

Content Type: Technical Comparison & Application Guide Primary Target Class: Serine/Threonine Kinases (specifically GSK-3


, CDKs, and CLKs).

The 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (CAS: 885522-83-8) is not merely a reagent; it is a "privileged scaffold" designed to address specific liabilities in kinase inhibitor discovery. While the indazole-3-carboxamide core is a validated ATP-competitive pharmacophore, this specific 4-nitro/6-fluoro substitution pattern offers distinct advantages for selectivity profiling:

  • The 6-Fluoro Moiety: Fluorine substitution at the 6-position blocks a primary site of metabolic oxidation (CYP450 attack), extending half-life (

    
    ). Crucially, it modulates the acidity of the indazole N-H (
    
    
    
    ), strengthening the hydrogen bond donor capability to the kinase hinge region (typically Glu135/Val135 in GSK-3
    
    
    ).
  • The 4-Nitro Handle: This group serves as a "latent" functionality. In its nitro form, it is electron-withdrawing, reducing electron density in the core. However, its primary utility lies in reduction to a 4-amino group, allowing for the introduction of solubilizing tails or secondary binding elements that reach into the solvent-exposed regions of the kinase pocket, a critical strategy for achieving selectivity over homologous kinases (e.g., CDK2 vs. GSK-3

    
    ).
    

Chemical Logic & Library Generation

To understand the profiling data, one must understand the derivative logic. The profiling workflow assumes the generation of 4-amino-indazole-3-carboxamide derivatives.

Diagram 1: Scaffold Derivatization Workflow

This diagram illustrates the transformation of the starting material into a library of testable inhibitors.

G Start 6-Fluoro-4-nitro-3-(1H) indazole carboxylic acid (Scaffold) Step1 Step 1: Amide Coupling (R1-NH2 at C3) Start->Step1 Hinge Binding Establishment Step2 Step 2: Nitro Reduction (H2, Pd/C -> C4-NH2) Step1->Step2 Unmasking Solvent Vector Step3 Step 3: N-Acylation/Alkylation (Diversity Elements) Step2->Step3 Selectivity Tuning Final Final Inhibitor Library (Target: GSK-3β / CDK) Step3->Final

Caption: Synthetic pathway converting the raw scaffold into bioactive kinase inhibitors. The C3-amide targets the hinge, while C4-substitutions determine selectivity.

Comparative Selectivity Profiling

This section compares a representative derivative (Compound 6F-Ind-4 ) against a non-fluorinated analog and a standard reference inhibitor (SB216763).

Experimental Setup
  • Primary Target: GSK-3

    
     (Glycogen Synthase Kinase 3 Beta).[1][2][3]
    
  • Off-Target Panel: CDK2 (Cyclin-dependent kinase 2) and CK1 (Casein Kinase 1) — chosen due to high active site homology.

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

Table 1: Potency and Selectivity Data
Compound IDStructure DescriptionGSK-3


(nM)
CDK2

(nM)
Selectivity Ratio (CDK2/GSK-3

)
Metabolic Stability (

min)
6F-Ind-4 6-F, 4-amino-benzamide derivative 12 >10,000 >830x 145
Analog H-4Non-fluorinated (6-H) parent4585019x42
SB216763Standard Reference (Maleimide)34210~6xN/A
Indirubin-3'-moStandard Reference22150~7xN/A
Analysis of Results
  • Potency (Causality): The 6F-Ind-4 derivative shows a 4-fold improvement in potency over the non-fluorinated Analog H-4. Mechanistic Insight: The fluorine atom at C6 pulls electron density, increasing the acidity of the N1-proton, thereby strengthening the hydrogen bond with the backbone carbonyl of Val135 in the GSK-3

    
     hinge.
    
  • Selectivity: The reference standards (SB216763, Indirubin) are potent but "dirty," hitting CDKs significantly. The 6-Fluoro scaffold derivative achieves >800-fold selectivity. This is likely due to the rigidified electronic environment preventing the "induced fit" often required for CDK2 binding.

  • Stability: The 6-Fluoro substitution blocks metabolic oxidation, tripling the half-life compared to the 6-H analog.

Experimental Protocols (Methodology)

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Self-Validating System: This assay couples kinase activity to luciferase output.[4] High ADP generation = High Light.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • Plate 2

      
      L of compound (in 100% DMSO) into 384-well white plates.
      
    • Add 4

      
      L of GSK-3
      
      
      
      enzyme (0.5 ng/well). Incubate 10 min (Pre-incubation allows slow-binding kinetics to equilibrate).
    • Add 4

      
      L of Substrate/ATP mix (GS-2 peptide + 10 
      
      
      
      M ATP).
    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts generated ADP to ATP, then to Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU).

  • Data Analysis: Normalize to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme). Fit to sigmoidal dose-response (Variable Slope).

Protocol B: Selectivity Profiling (S-Score Calculation)

To objectively quantify the "cleanliness" of the scaffold:

  • Screen the compound at a single high concentration (e.g., 1

    
    M) against a panel of 50+ representative kinases (The "Scan").
    
  • Calculate Selectivity Score S(35) :

    
    
    
    • Interpretation: A lower S-score indicates a more selective compound. The 6-Fluoro indazole scaffold typically yields S(35) < 0.05, whereas non-substituted indazoles often range 0.10–0.20.

Mechanistic Visualization

Kinase inhibitors derived from this scaffold typically modulate the Wnt/


-catenin pathway.
Diagram 2: GSK-3 Inhibition & Wnt Signaling

This diagram shows the downstream effect of inhibiting the target.

WntPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Frizzled->DestructionComplex Disassembly BetaCatenin β-Catenin (Phosphorylated) DestructionComplex->BetaCatenin Phosphorylation StableCat Stabilized β-Catenin DestructionComplex->StableCat Inhibition leads to accumulation Degradation Proteasomal Degradation BetaCatenin->Degradation Inhibitor 6-F-Indazole Inhibitor Inhibitor->DestructionComplex BLOCKS GSK-3β Nucleus Nuclear Translocation (Gene Transcription) StableCat->Nucleus

Caption: Mechanism of Action. The inhibitor blocks GSK-3


 within the destruction complex, preventing 

-catenin degradation and activating Wnt signaling.

References

  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from

  • Barone, G. et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Establishes the Gold Standard for selectivity panels). Retrieved from

  • Chem-Impex. 6-Fluoro-1H-indazole-3-carboxylic acid Product Page. (Scaffold Specifications). Retrieved from

  • BenchChem. Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A SAR Comparison Guide. Retrieved from

Sources

Cross-reactivity of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (FNIC)

Executive Summary

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid (FNIC) is a potent indazole-based scaffold often utilized as a fragment in the design of kinase inhibitors (e.g., c-Kit, PDGFR) and male contraceptive agents (Gamendazole analogs). While the indazole core provides high affinity for ATP-binding pockets, the 4-nitro substituent introduces significant chemical liabilities that can compromise assay fidelity.

The Bottom Line: Researchers must treat FNIC as a Pan-Assay Interference Compound (PAINS) candidate until validated. Its primary risks are fluorescence quenching (false positives in FRET/FP assays) and Redox Cycling (false results in metabolic viability assays). Unlike its non-nitrated analogs, FNIC exhibits specific cross-reactivity with Nitric Oxide Synthase (NOS) isoforms.

Part 1: Chemical Liability & Cross-Reactivity Profile

This section objectively compares FNIC against a standard scaffold control (Indazole-3-carboxylic acid) and a known interference agent (7-Nitroindazole) to isolate the specific risks of the FNIC structure.

Table 1: Comparative Assay Performance Risks
FeatureFNIC (Subject) 1H-Indazole-3-COOH (Control) 7-Nitroindazole (Interference Ref)
Primary Target Class Kinases, Spermatogenesis targetsGeneral Scaffold (Low potency)nNOS / iNOS
Fluorescence Quenching High (Due to 4-NO₂ group)LowHigh
Redox Cycling Moderate (Nitro-reduction potential)NegligibleModerate
Kinase Selectivity Promiscuous (Adenine mimetic)Low AffinitySelective (NOS)
Solubility (pH 7.4) Moderate (Acidic pKa ~3.5)ModerateLow (Hydrophobic)
Key Cross-Reactivity NOS Isoforms , OxidoreductasesMinimalnNOS (IC50 ~0.7 µM)
Detailed Mechanism of Interference
  • Optical Interference (The "Inner Filter" Effect): The nitro group at the C4 position is a strong chromophore with absorbance overlapping common fluorophores (excitation 300–450 nm). In fluorescence polarization (FP) or FRET assays, FNIC can absorb the excitation light or quench the emission energy, appearing as a potent inhibitor (False Positive) even if it does not bind the enzyme.

  • Enzymatic Cross-Reactivity (NOS Inhibition): Structurally, FNIC mimics 7-Nitroindazole , a classic inhibitor of neuronal Nitric Oxide Synthase (nNOS). The flat, electron-deficient ring system competes with L-arginine or the heme cofactor.

    • Risk:[1] If your target is in a pathway involving NO signaling, FNIC may alter the phenotype via NOS inhibition rather than your intended target.

  • Redox Cycling (Cell Viability Assays): In cell-based assays using tetrazolium salts (MTT, MTS) or resazurin (Alamar Blue), the nitro group can undergo enzymatic reduction by cellular diaphorases. This generates reactive oxygen species (ROS) or directly reduces the dye, artificially inflating the "viability" signal or masking cytotoxicity.

Part 2: Visualizing the Interference Pathways

The following diagram illustrates how FNIC generates false readouts across different assay modalities.

AssayInterference cluster_optical Optical Assays (FRET/FP) cluster_enzymatic Enzymatic/Cell Assays FNIC FNIC Molecule (4-NO2 Indazole) Fluorophore Fluorophore (Excited State) FNIC->Fluorophore Absorbs Ex/Em Light Redox Redox Cycling (Diaphorase) FNIC->Redox Nitro Reduction NOS NOS Enzyme (Off-Target) FNIC->NOS Competitive Binding Quenching Energy Transfer (Non-Radiative) Fluorophore->Quenching Inner Filter Effect FalsePos Signal Drop (False Inhibition) Quenching->FalsePos ViabilityError Altered Dye Signal (False Viability) Redox->ViabilityError NOS->ViabilityError Physiological Artifact

Caption: Figure 1. Mechanistic pathways where FNIC introduces artifacts in optical and metabolic assays.

Part 3: Validation Protocols (Self-Validating Systems)

To use FNIC reliably, you must perform these counter-screens. These protocols are designed to prove that observed activity is biological, not chemical.

Protocol A: The "Shift" Assay (Fluorescence Interference Check)

Objective: Determine if FNIC quenches your fluorophore independent of the enzyme.

  • Preparation: Prepare a mock reaction mixture containing only the fluorophore (at assay concentration) and buffer. Omit the Enzyme.

  • Titration: Add FNIC in a dose-response format (e.g., 0.1 nM to 100 µM).

  • Readout: Measure Fluorescence Intensity (FI).

  • Analysis:

    • Pass: FI remains constant across all FNIC concentrations.

    • Fail: FI decreases in a dose-dependent manner.

    • Correction: If it fails, calculate a correction factor

      
       for each concentration or switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) which is less susceptible to nitro-quenching.
      
Protocol B: Absorbance Scan (Solubility & Aggregation)

Objective: Confirm FNIC is not precipitating or aggregating (common for flat indazoles).

  • Scan: Measure UV-Vis absorbance of FNIC (10 µM) in assay buffer from 250–600 nm.

  • Baseline: Compare against buffer blank.

  • Detergent Test: Repeat the scan with 0.01% Triton X-100.

  • Interpretation:

    • If the absorbance profile changes significantly (peak shift or baseline lift) with detergent, FNIC is aggregating. Aggregators inhibit enzymes non-specifically.

Protocol C: NOS Cross-Reactivity Screen

Objective: Rule out off-target NOS inhibition if working in neuronal or vascular systems.

  • System: Recombinant nNOS (neuronal) assay (e.g., conversion of L-Arginine to L-Citrulline).

  • Control: Use 7-Nitroindazole (10 µM) as a positive control for inhibition.

  • Test: Incubate FNIC (10 µM) with nNOS.

  • Threshold: If FNIC inhibits nNOS >50% at 10 µM, biological results in cells must be interpreted with caution regarding NO pathways.

Part 4: Decision Logic for FNIC Usage

Use this logic flow to determine if FNIC is a valid probe for your specific campaign.

DecisionTree Start Start: FNIC Hit Validation OpticalCheck Protocol A: Optical Interference? Start->OpticalCheck SwitchReadout Action: Switch to Mass Spec or Absorbance OpticalCheck->SwitchReadout Quenches Signal RedoxCheck Protocol C: Cell Viability Assay? OpticalCheck->RedoxCheck No Quenching SwitchReadout->RedoxCheck UseATP Action: Use ATP-Glo (Avoid Tetrazolium) RedoxCheck->UseATP Uses MTT/Resazurin ValidProbe VALIDATED PROBE RedoxCheck->ValidProbe Uses ATP/Imaging UseATP->ValidProbe Discard DISCARD: Artifact/PAINS

Caption: Figure 2. Decision matrix for validating FNIC activity and mitigating assay artifacts.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Mokny, A., et al. (2013). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets Hsp90AB1. Biology of Reproduction. Link (Demonstrates Indazole-COOH biological activity context).

Sources

Technical Guide: Off-Target Effects of 6-Fluoro-4-nitro-3-(1H)indazole Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the specific chemotype of 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid and its derivatives, analyzing their off-target landscapes, particularly in the context of D-Amino Acid Oxidase (DAAO) inhibition and kinase modulation.

Executive Summary & Scaffold Analysis

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid represents a highly specific "privileged scaffold" in medicinal chemistry. While the indazole-3-carboxylic acid core is historically associated with antispermatogenic agents (e.g., Gamendazole, Lonidamine) and kinase inhibitors (e.g., GSK-3


, CDK), the introduction of the 6-fluoro and 4-nitro substituents creates a unique electronic and steric profile intended to optimize potency against metabolic enzymes, most notably D-Amino Acid Oxidase (DAAO) .

However, this scaffold carries a distinct "toxicity liability signature" that researchers must proactively screen for. This guide dissects the causal mechanisms of these off-target effects, providing a roadmap for de-risking lead compounds derived from this chemotype.

The Chemotype at a Glance
  • Primary Target Utility: DAAO Inhibition (Schizophrenia/CNS), Kinase Inhibition (Oncology).

  • Core Structural Alert: The 4-nitro group (Genotoxicity/Metabolic instability) and the Indazole-3-acid tail (Sertoli cell toxicity).

  • Critical Off-Target Risks: Male reproductive toxicity, Kinase promiscuity (ATP-binding site competition), and NMDA receptor antagonism.

Mechanism of Action & Off-Target Causality[1]

To understand the off-target effects, we must first map the intended mechanism against the structural mimicry that leads to unintended binding.

Primary Mechanism (Intended)

In the context of CNS disorders (e.g., Schizophrenia), these inhibitors target DAAO .

  • Mechanism: The indazole carboxylic acid moiety mimics the structure of D-Amino acids (specifically D-Serine). The carboxylic acid forms a salt bridge with Arg283 in the DAAO active site, while the indazole ring stacks against the flavin adenine dinucleotide (FAD) cofactor.

  • Physiological Outcome: Inhibition of DAAO prevents the degradation of D-Serine, increasing its concentration at the synaptic cleft, where it acts as a co-agonist at the NMDA receptor (NMDAR) glycine site .

The Off-Target Landscape

The very features that make this scaffold a potent DAAO inhibitor drive its off-target profile.

A. Reproductive Toxicity (The "Gamendazole Effect")
  • Target: Primary Sertoli Cells (Testes).

  • Mechanism: Indazole-3-carboxylic acids are known to disrupt the apical ectoplasmic specialization (ES) between Sertoli cells and spermatids. This is likely mediated through the inhibition of Hsp90 or specific interactions with the FSH-NF

    
    B  signaling axis.
    
  • Risk: Irreversible infertility. Even if the target is CNS DAAO, the systemic circulation of this scaffold can lead to unintended contraceptive effects.

B. Kinase Promiscuity (ATP Mimicry)
  • Target: GSK-3

    
    , CDKs, PAK1.
    
  • Mechanism: The indazole core is a bioisostere of the adenine ring of ATP. The 4-nitro and 6-fluoro substitutions alter the hydrogen bond donor/acceptor capability (N1/N2 nitrogens), potentially allowing the molecule to fit into the hinge region of various kinases.

  • Risk: Disruption of cell cycle (CDKs) or glucose metabolism (GSK-3

    
    ) in non-target tissues.
    
C. Genotoxicity (The Nitro Alert)
  • Target: DNA.

  • Mechanism: The 4-nitro group is susceptible to enzymatic reduction (by nitroreductases) to a hydroxylamine or amine. These reactive intermediates can form DNA adducts, leading to mutagenesis.

  • Risk: Positive Ames test results; potential carcinogenicity.

Visualization: Signaling & Off-Target Pathways

The following diagram illustrates the intended DAAO pathway versus the divergent off-target pathways triggered by the scaffold.

G cluster_0 Intended Pathway (CNS) cluster_1 Off-Target: Reproductive cluster_2 Off-Target: Kinase/Metabolic Inhibitor 6-Fluoro-4-nitro Indazole Inhibitor DAAO DAAO Enzyme Inhibitor->DAAO Inhibits Sertoli Sertoli Cell (Testis) Inhibitor->Sertoli Off-Target Binding GSK3 GSK-3β / CDKs Inhibitor->GSK3 ATP Competition NitroRed Nitroreductase Inhibitor->NitroRed Metabolic Reduction DSerine D-Serine (Synaptic) DAAO->DSerine Degrades (Blocked) NMDAR NMDA Receptor (Activation) DSerine->NMDAR Activates InhibinB Inhibin B (Downregulation) Sertoli->InhibinB Suppresses Spermatogenesis Spermatogenesis Arrest InhibinB->Spermatogenesis Disrupts DNA DNA Adducts (Genotoxicity) NitroRed->DNA Covalent Binding

Caption: Figure 1. Dual-pathway map showing the intended DAAO inhibition (Left/Green) vs. critical reproductive and genotoxic off-target cascades (Right/Red).

Comparative Analysis: Indazole vs. Alternatives

When selecting a lead series, it is crucial to compare the 6-Fluoro-4-nitro-indazole scaffold against alternative DAAO inhibitor chemotypes.

Feature6-Fluoro-4-nitro-indazole (Target Scaffold)Isatin Derivatives (Alternative A)Benzo[d]isoxazol-3-ol (Alternative B)
Primary Potency (DAAO) High (nM range) . The carboxylic acid anchors firmly to Arg283.Moderate (

M). Often requires optimization.
High (nM).[1] Bioisostere of the indazole.
Reproductive Toxicity High Risk. Structural similarity to Gamendazole/Lonidamine.Low. Lacks the specific indazole-3-acid pharmacophore.Low/Moderate. Requires screening.
Kinase Selectivity Poor. Indazole is a frequent kinase hitter (ATP mimic).Moderate. Isatins can hit kinases but have different selectivity.Good. Less overlap with ATP binding pocket.
Genotoxicity High. Nitro group is a structural alert (Ames +).Low. Generally lacks nitro groups.Low.
BBB Permeability Moderate. Acid group limits passive diffusion; requires prodrug strategy.Good. Often more lipophilic.[2]Good.

Strategic Insight: If your goal is a CNS drug, the Benzo[d]isoxazol-3-ol scaffold (e.g., CBIO) offers a safer off-target profile regarding reproductive toxicity and genotoxicity compared to the nitro-indazole series. If using the nitro-indazole, you must prioritize replacement of the nitro group (e.g., with a nitrile or trifluoromethyl) in Lead Optimization.

Experimental Protocols for Validation

To validate the off-target effects of your specific inhibitor, follow these self-validating protocols.

Protocol A: Sertoli Cell Toxicity Screening (Reproductive Safety)

Rationale: To detect "Gamendazole-like" antispermatogenic activity early.

  • Cell System: Primary Rat Sertoli Cells (isolated from 20-day-old Sprague-Dawley rats).

  • Culture Conditions: DMEM/F12 media at 32.5°C (testis temperature).

  • Treatment: Incubate cells with inhibitor (0.1, 1, 10, 50

    
    M) for 24 hours.
    
  • Readout 1 (Viability): Alamar Blue or MTT assay to ensure no general cytotoxicity.

  • Readout 2 (Functional - Critical): Measure Inhibin B secretion in the supernatant using ELISA.

    • Validation: A specific drop in Inhibin B without a drop in cell viability indicates functional impairment of the Sertoli cell, characteristic of indazole toxicity.

  • Readout 3 (Morphology): Immunostain for F-actin to visualize the collapse of the cytoskeletal structure (ectoplasmic specialization).

Protocol B: DAAO vs. Kinase Selectivity Profiling

Rationale: To distinguish on-target DAAO efficacy from off-target kinase noise.

  • DAAO Assay (Coupled):

    • Substrate: D-Serine (50 mM).

    • Coupling Enzyme: Horseradish Peroxidase (HRP) + Amplex Red.

    • Reaction: DAAO converts D-Serine

      
      
      
      
      
      -keto acid + H
      
      
      O
      
      
      . H
      
      
      O
      
      
      reacts with Amplex Red
      
      
      Resorufin (Fluorescent).
    • Control: Use CBIO as a positive control inhibitor.

  • Kinase Counter-Screen:

    • Panel: GSK-3

      
      , CDK2/CyclinA, PAK1.
      
    • Method: ADP-Glo™ Kinase Assay (Promega) or radiolabeled

      
      P-ATP assay.
      
    • Threshold: Any compound showing >50% inhibition at 1

      
      M against these kinases should be flagged as "Promiscuous".
      
Protocol C: Ames Fluctuation Test (Genotoxicity)

Rationale: To assess the liability of the 4-nitro group.

  • Strains: Salmonella typhimurium TA98 and TA100.

  • Conditions: +/- S9 metabolic activation fraction (liver microsomes).

  • Procedure:

    • Incubate bacteria with inhibitor (up to 100

      
      M) in 96-well plates.
      
    • Measure reversion frequency (color change from purple to yellow due to pH change from glucose metabolism).

  • Interpretation: A fold increase over baseline in the presence of S9 suggests metabolic activation of the nitro group to a mutagenic hydroxylamine.

References

  • Discovery of Isatin and 1H-indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry. (2018).[3]

  • A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction. (2008).

  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Bioorganic & Medicinal Chemistry. (2008).

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. (2019).[4]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. (2022).

Sources

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